ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is an organic compound with a complex structure featuring a bichromene core
Mechanism of Action
Targets of Action
, and coumarins have been found to interact with a variety of biological targets.
Mode of Action
Indole derivatives and coumarins are known to interact with their targets in a way that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Both indole derivatives and coumarins are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives and coumarins, it can be expected that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps. One common method includes the reaction of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Ethyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is unique due to its bichromene structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO7/c1-2-27-21(25)11-28-14-4-5-15-16(10-20(24)29-19(15)9-14)17-8-12-7-13(23)3-6-18(12)30-22(17)26/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCCGRLVTYDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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